[1,2,4]Triazino[4,5-a]benzimidazole
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Overview
Description
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine is a fused heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fusion of benzimidazole and triazine rings, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[4,5]imidazo[1,2-d][1,2,4]triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(halogenated alkyl)-1H-benzo[d]imidazoles with hydrazine derivatives . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for benzo[4,5]imidazo[1,2-d][1,2,4]triazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in ethanol or thiols in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzo[4,5]imidazo[1,2-d][1,2,4]triazine compounds .
Scientific Research Applications
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[4,5]imidazo[1,2-d][1,2,4]triazine varies depending on its application. For instance, as an antifungal agent, it disrupts the cell membrane integrity of fungi, leading to cell death . In cancer treatment, it inhibits specific enzymes or signaling pathways critical for cancer cell proliferation and survival . Molecular docking studies have shown that certain derivatives can bind to the active sites of enzymes like EGFR, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Imidazo[2,1-b]thiazole: Known for its antimycobacterial properties.
1,3,5-Triazine: A simpler triazine derivative with diverse applications in chemistry and industry.
Uniqueness
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine stands out due to its unique fusion of benzimidazole and triazine rings, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in various fields, making it a versatile compound for further research and development .
Properties
CAS No. |
21829-78-7 |
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Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,2,4]triazino[4,5-a]benzimidazole |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-5-10-11-6-13(8)9/h1-6H |
InChI Key |
WEVWYNVWMGZWDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=NN=C3 |
Origin of Product |
United States |
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